molecular formula C22H25ClN2O3 B5099056 4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide

4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide

Cat. No.: B5099056
M. Wt: 400.9 g/mol
InChI Key: CAAGGEFRWCFJTH-UHFFFAOYSA-N
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Description

4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide typically involves multiple steps. One common route starts with the preparation of 4-chloro-2-methylaniline, which is then reacted with ethyl chloroformate to form an intermediate. This intermediate undergoes further reactions with N-cyclohexylbenzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylaniline: A precursor in the synthesis of the target compound.

    (4-chloro-2-methylanilino)thiourea: A related compound with similar structural features.

    Methyl 4-(2-((3-chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate: Another structurally related compound .

Uniqueness

4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-15-13-17(23)9-12-20(15)25-21(26)14-28-19-10-7-16(8-11-19)22(27)24-18-5-3-2-4-6-18/h7-13,18H,2-6,14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAGGEFRWCFJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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